Ethyl 3-(benzylamino)-3-methylbutanoate

Lipophilicity β-Amino Acid Esters Physicochemical Profiling

Ethyl 3-(benzylamino)-3-methylbutanoate (CAS 17945-54-9), systematically named as N-(phenylmethyl)-β,β-dimethyl-β-alanine ethyl ester, is a synthetic β-amino acid ester belonging to the class of geminally disubstituted β-alanine derivatives. The compound features a quaternary carbon at the β-position bearing two methyl groups, a secondary N-benzylamine, and an ethyl ester terminus (MW 235.32 g/mol, molecular formula C₁₄H₂₁NO₂).

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 17945-54-9
Cat. No. B168490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzylamino)-3-methylbutanoate
CAS17945-54-9
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C)NCC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3
InChIKeyAYVCXYHRYDQWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Benzylamino)-3-methylbutanoate (CAS 17945-54-9): Procurement-Relevant Structural Identity and Compound Class


Ethyl 3-(benzylamino)-3-methylbutanoate (CAS 17945-54-9), systematically named as N-(phenylmethyl)-β,β-dimethyl-β-alanine ethyl ester, is a synthetic β-amino acid ester belonging to the class of geminally disubstituted β-alanine derivatives . The compound features a quaternary carbon at the β-position bearing two methyl groups, a secondary N-benzylamine, and an ethyl ester terminus (MW 235.32 g/mol, molecular formula C₁₄H₂₁NO₂) . First disclosed in patent US2007/254866 as a synthetic intermediate, it is primarily utilized as a protected building block in medicinal chemistry for constructing sterically constrained β-amino acid scaffolds and as a direct precursor to ethyl 3-amino-3-methylbutanoate via catalytic hydrogenolysis [1].

Protected β-amino ester building block for multi-step peptidomimetic synthesis
Sterically constrained gem-dimethyl scaffold enforces conformational pre-organization
Latent primary amine via catalytic hydrogenolysis supports orthogonal deprotection workflows

Why Ethyl 3-(Benzylamino)-3-methylbutanoate Cannot Be Replaced by Common β-Amino Ester Analogs


Substituting ethyl 3-(benzylamino)-3-methylbutanoate with structurally similar β-amino esters such as N-benzyl-β-alanine ethyl ester (CAS 23583-21-3) or ethyl 3-amino-3-methylbutanoate (CAS 85532-42-9) introduces critical functional divergences that undermine synthetic utility and pharmacological relevance. The gem-dimethyl substitution at the β-carbon is not merely a structural embellishment; it enforces torsional restriction of the Cα–Cβ and Cβ–N bonds, a conformational effect extensively documented in β-peptide foldamer research [1]. Loss of this gem-dimethyl motif eliminates the steric constraint required for generating pre-organized β-turn mimetics. Conversely, replacing the N-benzyl protecting group with a free amine (as in CAS 85532-42-9) removes the latent synthetic handle needed for selective orthogonal deprotection in multi-step sequences . These structural features are co-requisite; generic substitution breaks the synthetic logic for which this specific compound is procured.

Scaffold mismatch
Non-gem-dimethyl analogs lack torsional restriction, forfeiting pre-organized β-turn mimetic geometry.
Protection mismatch
Free amine analogs require re-protection before electrophilic sequences, breaking orthogonal deprotection logic.
Lipophilicity shift
Substantially lower logP in non-gem-dimethyl comparators may alter extraction and chromatographic behavior.

Quantitative Differentiation Evidence for Ethyl 3-(Benzylamino)-3-methylbutanoate Against Closest Analogs


Gem-Dimethyl Substitution Increases Lipophilicity by ΔXLogP3 ≈ 0.9–1.1 Versus Non-Gem-Dimethyl N-Benzyl-β-Alanine Ethyl Ester

The gem-dimethyl groups at the β-carbon significantly elevate lipophilicity compared to the unsubstituted analog N-benzyl-β-alanine ethyl ester (CAS 23583-21-3). The target compound exhibits an XLogP3 of 2.1 [1], while the non-gem-dimethyl comparator is predicted to have an XLogP3 of approximately 1.0–1.2 based on its smaller molecular surface area and lower carbon count (C₁₂H₁₇NO₂, MW 207.27 vs. C₁₄H₂₁NO₂, MW 235.32). This ΔlogP of ~0.9–1.1 translates to roughly 8–12× higher theoretical partition into organic phases, which directly impacts extraction efficiency, chromatographic retention, and membrane permeability in biological assays.

Lipophilicity shift
Cross-study comparable
ΔXLogP3 ≈ +0.9–1.1 versus non-gem-dimethyl N-benzyl-β-alanine ethyl ester
Supports higher organic-phase partition screening
Computed XLogP3; experimental logP not reported
Lipophilicity β-Amino Acid Esters Physicochemical Profiling

Aqueous Solubility of 1.2 g/L at 25°C Defines Practical Handling Limits Relative to More Polar Analogs

The experimentally measured aqueous solubility of ethyl 3-(benzylamino)-3-methylbutanoate is 1.2 g/L at 25°C (approximately 5.1 mM) [1]. In contrast, the free amine analog ethyl 3-amino-3-methylbutanoate (CAS 85532-42-9, MW 145.2) is expected to have substantially higher water solubility due to its lower molecular weight, the presence of a primary amine capable of hydrogen-bonding with water, and a calculated XLogP3 of ~0.1 . The ~20-fold difference in logP between the two compounds correlates with a significantly lower aqueous solubility for the N-benzyl protected derivative, which must be accounted for in aqueous reaction conditions, biological assay design, and storage stability.

Aqueous solubility
Cross-study comparable
1.2 g/L (≈5.1 mM) at 25°C, experimental
Defines stock solution preparation limits
Comparator solubility inferred from logP; not directly measured
Aqueous Solubility Formulation Sample Preparation

Patent-Documented Synthetic Route Delivers 21% Yield via Michael Addition; Yield Defines Practical Throughput for Multi-Gram Scale-Up

The synthesis of ethyl 3-(benzylamino)-3-methylbutanoate proceeds via Michael-type addition of benzylamine to ethyl 3-methyl-2-butenoate (ethyl 3,3-dimethylacrylate) in ethanol under reflux for 24 hours, affording the target compound as a colorless oil in 21% distilled yield after purification . This moderate yield is characteristic of conjugate additions to β,β-disubstituted α,β-unsaturated esters, where the steric hindrance of the gem-dimethyl groups at the β-position of the acceptor retards nucleophilic attack compared to unsubstituted acrylates. For reference, analogous Michael additions of benzylamine to ethyl acrylate (yielding N-benzyl-β-alanine ethyl ester, CAS 23583-21-3) typically proceed with yields of 70–90% under comparable conditions . The 3.3–4.3× lower yield is a direct consequence of the gem-dimethyl substitution pattern and represents a key consideration for procurement quantity calculations.

Synthetic yield
Cross-study comparable
21% isolated yield via Michael addition (ethanol, reflux 24 h)
Informs procurement quantity calculations
Class-level reference: 70–90% for unsubstituted acrylate Michael additions
Synthetic Yield Michael Addition Process Chemistry

N-Benzyl Group Enables Latent Primary Amine Unveiling via Catalytic Hydrogenolysis: Differentiating Protected vs. Free Amino Ester Procurement Strategies

A defining synthetic feature of ethyl 3-(benzylamino)-3-methylbutanoate is its function as a protected form of ethyl 3-amino-3-methylbutanoate. Patent US04455317 explicitly demonstrates that the N-benzyl group is quantitatively removed by hydrogenolysis (10% Pd/C, 55 psi H₂, ethanol, 4 days) to yield ethyl 3-amino-3-methylbutanoate hydrochloride in 100% yield (18 g from 25 g of the N-benzyl precursor hydrochloride salt) . This latent reactivity is absent in the free amine analog (CAS 85532-42-9), which cannot be directly employed in reaction sequences requiring a protected amine. The N-benzyl group also provides orthogonal stability toward conditions that would cleave Boc, Fmoc, or Cbz carbamates, offering strategic flexibility in peptide and heterocycle synthesis.

Deprotection efficiency
Head-to-head
100% deprotection yield (Pd/C, H₂) to free amine HCl salt
Supports orthogonal amine protection strategy
Free amine comparator requires separate protection step
Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection

Storage Requirement: Inert Atmosphere at 2–8°C Differentiates Handling Protocols from Ambient-Stable Non-Benzylamino Esters

Ethyl 3-(benzylamino)-3-methylbutanoate requires storage under inert gas (nitrogen or argon) at 2–8°C , reflecting the compound's sensitivity to moisture and oxidative conditions. This is a stricter requirement than that of the non-benzylamino analog ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7), which is typically stored at -20°C for long-term stability but is less sensitive to atmospheric moisture . The difference arises from the secondary amine's susceptibility to oxidation and the ester's hydrolytic lability. Procurement planning must account for cold-chain shipping and inert-atmosphere aliquoting upon receipt.

Storage requirement
Cross-study comparable
Inert gas (N₂/Ar), 2–8°C, protect from light
Cold-chain and inert-atmosphere logistics review
Free amine HCl salt comparator stored at -20°C without inert gas mandate
Stability Storage Conditions Procurement Logistics

Gem-Dimethyl β-Amino Acid Scaffold Is Recognized as a Conformational Restriction Unit for Peptidomimetic Design: Class-Level Differentiation from Linear β-Alanine Esters

The 2,2-dimethyl-β-amino acid motif embedded in ethyl 3-(benzylamino)-3-methylbutanoate has been independently validated as a conformational restriction unit in peptidomimetic design. Published work on GPIIb/IIIa integrin antagonists demonstrated that 3-substituted-2,2-dimethyl-β-amino acid residues serve as effective linear templates to restrict conformational flexibility in bioactive peptides, directly contributing to improved receptor binding affinity and pharmacokinetic profiles [1]. This class-level finding differentiates gem-dimethyl β-amino esters from their non-gem-dimethyl counterparts (e.g., N-benzyl-β-alanine ethyl ester, CAS 23583-21-3), which lack the torsional constraint and do not provide the same degree of pre-organization. While the specific target compound was not the subject of the integrin antagonist study, the structural motif is identical, and the conformational effect is transferable.

Conformational restriction
Class-level inference
2,2-dimethyl-β-amino acid motif validated as peptidomimetic conformational restriction unit
Reported class-level scaffold context; target-specific data to verify
Inferred from GPIIb/IIIa integrin antagonist studies (1998)
Peptidomimetics Conformational Restriction β-Turn Mimetics

Highest-Confidence Application Scenarios for Ethyl 3-(Benzylamino)-3-methylbutanoate Based on Differentiated Evidence


Protected β-Amino Ester Building Block for Multi-Step Peptidomimetic Synthesis Requiring Orthogonal Amine Deprotection

In medicinal chemistry campaigns constructing sterically constrained peptide analogs, the N-benzyl group of ethyl 3-(benzylamino)-3-methylbutanoate serves as a latent primary amine that can be unveiled quantitatively via hydrogenolysis (100% yield, Pd/C, H₂) at a late synthetic stage, as demonstrated in US04455317 . This orthogonal deprotection strategy is incompatible with the free amine analog (CAS 85532-42-9), which would require re-protection prior to sequences involving electrophilic reagents. The gem-dimethyl groups additionally provide conformational pre-organization of the β-amino acid backbone, a feature validated in integrin antagonist peptidomimetics [1].

Precursor to 3-Amino-3-methylbutanoate-Derived GABA Analogs and Neuroactive β-Amino Acids

The compound has been identified as a key intermediate for synthesizing γ-aminobutyric acid (GABA) analogs, leveraging the gem-dimethyl-substituted β-amino acid core as a scaffold for neurotransmitter receptor modulation [2]. The ethyl ester provides a handle for further functionalization, while the N-benzyl group can be removed or retained depending on the target pharmacophore. Derivatives of this scaffold have been studied for selective binding to GABAB receptors, with reported IC₅₀ values in the low micromolar range (though these data require primary source verification) [2].

pH-Sensitive Prodrug Component Exploiting Amine and Ester Dual Functionality

A recent patent application (WO2023124567) describes the incorporation of ethyl 3-(benzylamino)-3-methylbutanoate into pH-sensitive prodrug formulations, where the secondary amine enables conjugation to therapeutic payloads and the ethyl ester facilitates controlled hydrolytic release in specific physiological environments [2]. This dual functionality—amine for conjugation, ester for triggered release—is not simultaneously available in either the free amine analog (lacks the protected amine handle for selective conjugation) or the carboxylic acid analog (CAS 113479-11-1, which has different reactivity).

Synthesis of 3-Benzylamino-3-methylbutan-1-ol via Ester Reduction for Alcohol-Functionalized Building Blocks

The ethyl ester of the target compound can be reduced with LiAlH₄ to yield 3-benzylamino-3-methylbutan-1-ol (65% yield), a gem-dimethyl amino alcohol building block . This downstream transformation leverages the ester group as a synthetic entry point to alcohol derivatives, expanding the compound's utility beyond amino acid chemistry. The gem-dimethyl substitution at the β-carbon is preserved through the reduction, maintaining the conformational constraint in the resulting amino alcohol.

Application
Selection Property
Validation Focus
Protected β-amino ester building block
Orthogonal amine deprotection by hydrogenolysis
Deprotection yield and amine integrity
GABA analog precursor synthesis
Gem-dimethyl β-amino acid scaffold for neurotransmitter receptor modulation
Reported receptor binding context requires primary verification
pH-sensitive prodrug component
Dual amine and ester functionality for conjugation and release
Hydrolytic release profile under target pH conditions
Alcohol-functionalized building block synthesis
Ester reduction to 3-benzylamino-3-methylbutan-1-ol
Reduction yield and gem-dimethyl conformational retention

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